REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([N+:10]([O-:12])=[O:11])=[C:6]([CH:9]=1)[CH:7]=[O:8].C(=O)([O-])[O-].[K+].[K+].Cl.Cl[CH2:21][CH2:22][N:23]([CH3:25])[CH3:24]>CN(C)C=O.C(OC(C)C)(C)C>[CH3:24][N:23]([CH3:25])[CH2:22][CH2:21][O:1][C:2]1[CH:3]=[CH:4][C:5]([N+:10]([O-:12])=[O:11])=[C:6]([CH:9]=1)[CH:7]=[O:8] |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
OC=1C=CC(=C(C=O)C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
20 mmol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
Cl.ClCCN(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)OC(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
has returned to ambient temperature
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux again for one night
|
Type
|
CUSTOM
|
Details
|
After returning to ambient temperature
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
CUSTOM
|
Details
|
the solvents of the filtrate are evaporated off
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCOC=1C=CC(=C(C=O)C1)[N+](=O)[O-])C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |